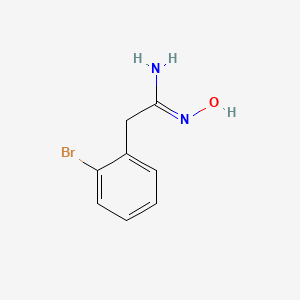

2-(2-Bromophenyl)acetamidoxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromophenyl)acetamidoxime is a chemical compound that is structurally related to various bromophenyl acetamide derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including their cytotoxicity against cancer cells, antimicrobial properties, and analgesic and anti-inflammatory activities . The presence of the bromophenyl group is a common feature in these compounds, which may contribute to their biological activity.

Synthesis Analysis

The synthesis of bromophenyl acetamide derivatives often involves the condensation of appropriate aniline derivatives with acylating agents under various conditions, including microwave-assisted synthesis . For example, the synthesis of 7-acetamido-2-aryl-5-bromoindoles involved the preparation of intermediates followed by structural modifications to enhance cytotoxicity . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported with experimental and theoretical investigations, including the use of Gaussian09 software for computational studies .

Molecular Structure Analysis

The molecular structure of bromophenyl acetamide derivatives has been elucidated using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy . For instance, the crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide revealed specific dihedral angles between the benzene rings and the acetamide unit, as well as intermolecular hydrogen bonding and C-H...π contacts forming chains in the crystal . Tautomerism has also been observed in related structures, such as p-bromophenylazo-bis-acetoxime .

Chemical Reactions Analysis

Bromophenyl acetamide derivatives can undergo various chemical reactions, including anionoid substitution reactions, as seen in the case of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate . These reactions can lead to the synthesis of a wide range of substituted azulene derivatives. Additionally, N-bromoacetamide has been used to introduce bromine and acetamido groups across olefinic double bonds in the synthesis of hexofuranose derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl acetamide derivatives have been studied through computational methods and experimental techniques. The HOMO and LUMO analysis, NBO analysis, and MEP calculations provide insights into the charge transfer, stability, and reactivity of these molecules . The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies . Moreover, the interaction between nitro and acetamido groups in molecules like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide has been shown to affect the chemical shift of neighboring protons in NMR spectroscopy .

属性

IUPAC Name |

2-(2-bromophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPSBLQTDSPNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)acetamidoxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)

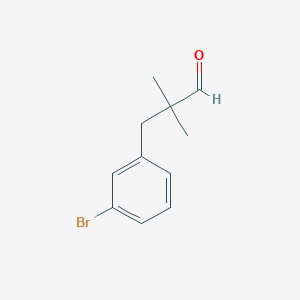

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)

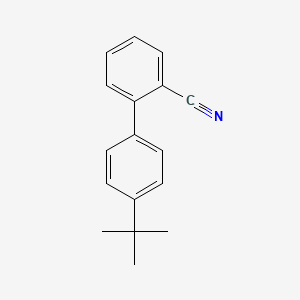

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)